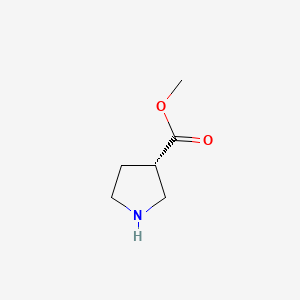

(S)-Methyl pyrrolidine-3-carboxylate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemistry

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and is considered a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its non-planar, puckered structure provides access to three-dimensional chemical space, a desirable trait for molecular recognition by biological targets. nih.gov

The pyrrolidine skeleton is a fundamental component of numerous natural alkaloids, including well-known compounds like nicotine (B1678760) and hygrine. nih.gov Its presence extends to a wide range of pharmacologically important agents, highlighting its evolutionary selection as a core structure for biological function. nih.gov The structural diversity of naturally occurring pyrrolidine-containing molecules underscores the versatility of this scaffold in nature's synthetic arsenal.

Table 1: Examples of Bioactive Compounds Containing the Pyrrolidine Scaffold

| Compound Name | Biological Activity/Significance |

|---|---|

| Nicotine | Alkaloid found in the nightshade family of plants, known for its stimulant effects. |

| Hygrine | A pyrrolidine alkaloid traditionally found in coca leaves. |

| Anisomycin | An antibiotic produced by Streptomyces griseus with antitumor and antiviral properties. |

Chirality is a critical aspect of molecular design, and chiral pyrrolidine derivatives are highly sought-after as building blocks in asymmetric synthesis. researchgate.net (S)-Methyl pyrrolidine-3-carboxylate, as a chiral molecule, serves as a valuable starting material for the synthesis of more complex enantiomerically pure compounds. chemimpex.com The defined stereochemistry of this building block allows for the controlled construction of target molecules with specific three-dimensional arrangements, which is crucial for their intended function. researchgate.net The parent compound, pyrrolidine-3-carboxylic acid, and its derivatives are recognized as important building blocks for creating new molecules with potential therapeutic applications. bldpharm.com

The pyrrolidine scaffold is a cornerstone in drug discovery due to its favorable physicochemical properties and its ability to serve as a versatile framework for the construction of diverse molecular libraries. researchgate.netnih.gov The non-planar nature of the pyrrolidine ring allows for the creation of molecules with enhanced three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. nih.gov The hydrochloride salt of methyl pyrrolidine-3-carboxylate is noted for its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Furthermore, derivatives of pyrrolidine-3-carboxylic acid have been investigated as potent endothelin receptor antagonists. nih.govbeilstein-journals.org

Stereochemical Purity and Enantioselective Considerations

The stereochemistry of a molecule is paramount in determining its biological activity. For a chiral compound like this compound, its enantiomeric purity is a critical factor in its application.

The specific (S)-configuration at the 3-position of the pyrrolidine ring in this compound has a profound impact on its utility in both synthesis and biological applications. The spatial arrangement of the methyl carboxylate group dictates how the molecule can interact with other chiral molecules, including biological receptors and enzymes.

In a study on GPR40 agonists, it was discovered that the stereochemistry of pyrrolidine derivatives had a significant effect on their binding mode and activity. The two enantiomers, (R,R)-68 and (S,S)-68, exhibited differential effects on the radioligand used in the binding assay. Specifically, the (R,R) enantiomer potentiated the radioligand, while the (S,S) enantiomer displaced it, demonstrating that a change in stereochemistry can lead to a change in the binding mode. nih.gov This highlights the critical role of stereochemistry in the biological activity of pyrrolidine-containing compounds.

The introduction of fluorine atoms to the pyrrolidine ring can also induce significant conformational changes that affect the biological roles of the modified molecules. The regio- and stereochemistry of fluorine substitution can enhance the conformational stability of proline-rich proteins. beilstein-journals.orgbeilstein-journals.org

The synthetic utility of this compound is intrinsically linked to its (S)-configuration. When used as a starting material, this defined stereocenter allows for the diastereoselective synthesis of more complex molecules, ensuring the desired stereochemistry in the final product.

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Several strategies have been developed for the enantiomeric enrichment of pyrrolidine derivatives. One common approach is to start from a chiral precursor, often derived from the "chiral pool" of naturally occurring molecules like amino acids. nih.gov For instance, (R)- and (S)-aspartic acid can be used as starting materials for the synthesis of the corresponding enantiomers of 3-pyrrolidinylisoxazoles. glentham.com

Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of pyrrolidine derivatives. Organocatalysis, in particular, has emerged as a valuable method. For example, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org In one study, this method was used to obtain 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee) in just two steps. rsc.org Another approach involves the use of cinchona-alkaloid derived thiourea-based organocatalysts for the highly enantioselective addition of nitromethane (B149229) to alkylidene malonates, providing a new route to substituted pyrrolidine-3-carboxylic acid derivatives. nih.gov

Table 2: Methods for Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

| Method | Description | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Organocatalytic Michael Addition | Enantioselective addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. | Up to 97% | rsc.org |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like aspartic acid. | High (dependent on starting material purity) | glentham.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWWZOKQKXPVIV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363770 | |

| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216311-60-3 | |

| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Methyl Pyrrolidine 3 Carboxylate and Its Derivatives

Asymmetric Synthesis Approachesnih.govmdpi.comresearchgate.netdntb.gov.ua

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. For (S)-Methyl pyrrolidine-3-carboxylate, these methods can be broadly categorized into organocatalytic strategies, metal-catalyzed hydrogenations, chemoenzymatic processes, and transformations from existing chiral molecules. nih.govbenthamdirect.com

Organocatalytic Strategiesnih.govmdpi.comdntb.gov.uabenthamdirect.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. dntb.gov.uabenthamdirect.com Pyrrolidine-based catalysts, in particular, are highly effective in a variety of transformations due to their unique structural and electronic properties. nih.govbeilstein-journals.org

The asymmetric Michael addition is a cornerstone of organocatalysis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction is instrumental in the synthesis of substituted pyrrolidines. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk Using this method, 5-methylpyrrolidine-3-carboxylic acid was synthesized in two steps with 97% enantiomeric excess (ee). rsc.orgcore.ac.uk

New pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.govnih.gov These catalysts often feature bulky substituents to create a sterically demanding environment, which directs the stereochemical outcome of the reaction. nih.govbeilstein-journals.org The reaction of trans-β-nitrostyrene with 3-phenylpropionaldehyde, catalyzed by such organocatalysts, yielded Michael adducts in high yields (95-99%) with moderate diastereoselectivity. nih.gov

A novel pyrrolidine-camphor organocatalyst has been shown to be efficient for the asymmetric Michael reaction between α,α-disubstituted aldehydes and β-nitroalkenes under solvent-free conditions, producing products with a quaternary carbon center in up to 99% yield and 95% ee. lookchem.com

| Reactants | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 4-alkyl-substituted 4-oxo-2-enoates + nitroalkanes | Not specified | High | 97 | rsc.orgcore.ac.uk |

| Aldehydes + nitroolefins | Pyrrolidine-based | High | up to 85 | nih.govnih.gov |

| α,α-disubstituted aldehydes + β-nitroalkenes | Pyrrolidine-camphor | up to 99 | up to 95 | lookchem.com |

Beyond Michael additions, other organocatalytic methods are pivotal in synthesizing chiral pyrrolidines. Cascade reactions, for example, offer an efficient route to highly substituted pyrrolidines. An organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, using a cinchonidine-derived bifunctional amino-squaramide catalyst, produces highly substituted pyrrolidines with a quaternary stereocenter at the 3-position in high enantio- and diastereoselectivities. rsc.org

The synthesis of chiral 3,4-disubstituted pyrrolidines can be achieved through an organocatalytic Michael addition of aldehydes to a nitroalkene, followed by a reductive cyclization. researchgate.net This strategy has been used to create a series of pyrrolidine derivatives that have shown potential as antibacterial agents. researchgate.net The initial Michael addition sets the stereochemistry, which is then preserved during the cyclization step. researchgate.net

Metal-Catalyzed Asymmetric Hydrogenationnih.govnih.govyoutube.com

Metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds from prochiral olefins, ketones, or imines. youtube.comwikipedia.org For the synthesis of this compound and its derivatives, the hydrogenation of substituted pyrrole (B145914) precursors is a key strategy.

The catalytic asymmetric hydrogenation of N-Boc-protected pyrroles can be achieved with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. nih.gov For instance, the asymmetric hydrogenation of methyl pyrrole-2-carboxylate using a specific Ru-PhTRAP catalyst yielded the corresponding (S)-proline derivative with 79% ee. nih.gov Significantly higher enantioselectivities (93-99.7% ee) were obtained for 2,3,5-trisubstituted pyrroles with a large substituent at the 5-position. nih.gov

Cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines represents another innovative approach. nih.govacs.org Using a commercial cobalt precursor with a modified bisoxazoline (BOX) ligand, this method allows for the stereoselective installation of a methyl group, converting 3-pyrrolines into valuable enantiopure 3-methylpyrrolidine (B1584470) compounds with excellent enantioselectivity. nih.govacs.org This process provides a more efficient route compared to traditional multi-step syntheses from chiral amino alcohols or expensive chiral 3-carboxylate pyrrolidine starting materials. nih.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Methyl pyrrole-2-carboxylate | Ru(eta3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP | (S)-Proline derivative | 79 | nih.gov |

| 2,3,5-trisubstituted pyrroles | Ru-PhTRAP | Trisubstituted pyrrolidines | 93-99.7 | nih.gov |

| 3-Pyrrolines | Cobalt / modified bisoxazoline (BOX) ligand | (S)-3-Methylpyrrolidine | Excellent | nih.govacs.org |

Chemoenzymatic Synthesesacs.org

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis, providing a powerful strategy for producing enantiomerically pure compounds. whiterose.ac.ukrsc.org Enzymatic resolution is a common chemoenzymatic approach for separating enantiomers of racemic mixtures.

The enzymatic resolution of N-substituted-β-prolines has been explored using a variety of commercially available hydrolytic enzymes. acs.org In a screening of 24 enzymes, lipases AS and ICR-112 (CAL-A) were identified as the most effective for the hydrolysis of racemic N-Boc- and N-Cbz-protected methyl pyrrolidine-3-carboxylates. acs.org For example, lipase (B570770) ICR-112 (CAL-A) showed promising results for the resolution of the N-Cbz methyl ester, achieving a conversion of 69% with an enantiomeric excess of over 98% for the remaining ester. acs.org This demonstrates the potential of enzymatic methods for accessing the desired (S)-enantiomer of methyl pyrrolidine-3-carboxylate derivatives.

Similarly, the kinetic resolution of racemic tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been achieved through enzyme-catalyzed acylation, yielding the acetylated (+)-(3S,4R) enantiomer while leaving the (-)-(3R,4S) isomer unreacted, with high enantioselectivity (E > 200). researchgate.net

Multi-Step Conversions from Chiral Precursorscore.ac.ukacs.orgmdpi.com

Synthesizing target molecules from readily available chiral starting materials, often referred to as the "chiral pool," is a classic and reliable strategy. Amino acids like L-glutamic acid and L-proline are common precursors for chiral pyrrolidines. mdpi.comgoogle.comscilit.com

For example, a practical synthesis of (3S)-pyrrolidinol and its derivatives has been described starting from L-glutamic acid. scilit.com L-glutamic acid can be converted to pyrrolidone carboxylic acid through heating and self-cyclization. google.com This intermediate can then be further transformed into the desired pyrrolidine derivatives.

Another approach involves a 1,3-cycloaddition of N-methoxy-N-trimethylsilylbenzylamine to methyl acrylate (B77674), which yields a racemic pyrrolidine that can be resolved enzymatically. acs.org Furthermore, commercially available (S)-prolinol serves as a chiral starting material for the synthesis of 2-(R)-methylpyrrolidine, highlighting the utility of proline-derived precursors. google.com

The synthesis of 5-methylpyrrolidine-3-carboxylic acid, which was previously synthesized from 4-hydroxy-proline in over ten steps, can now be achieved more concisely via an organocatalytic Michael addition, demonstrating the evolution and improvement of synthetic routes. core.ac.uk

Novel Cyclization Strategies for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is the foundational step in synthesizing this compound and its analogs. Modern synthetic chemistry has produced a variety of innovative cyclization strategies that offer high levels of regio- and stereoselectivity.

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides, stands out as a powerful and versatile method for assembling the pyrrolidine core. This reaction class allows for the creation of multiple stereocenters in a single, often highly diastereoselective, step. Azomethine ylides, typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone, react with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring.

A notable application involves the reaction between (S)-N-tert-butanesulfinyl imines and glycine (B1666218) α-imino ester derivatives. The N-tert-butanesulfinylimine group acts as an effective electron-withdrawing group, enabling the conjugated C=C bond to function as a potent dipolarophile. The use of a silver carbonate (Ag₂CO₃) catalyst facilitates this cycloaddition, yielding densely substituted pyrrolidines with high regio- and diastereoselectivity. The stereochemistry of the final product is effectively controlled by the chiral sulfinyl group.

Another strategy employs the reaction of aryl aldimines of glycine ethyl ester with diarylideneacetones, catalyzed by silver acetate, to produce dipyrrolidinylketones. These reactions demonstrate the utility of 1,3-dipolar cycloadditions in constructing complex molecules containing the pyrrolidine framework.

| Catalyst | Reactants | Product Type | Key Features |

| Ag₂CO₃ | (S)-N-tert-butanesulfinyl imine, Glycine α-imino ester | Densely substituted pyrrolidines | High regio- and diastereoselectivity; up to four stereocenters generated. |

| Silver Acetate | Aryl aldimines of glycine ethyl ester, Diarylidenacetones | Dipyrrolidinylketones | Forms complex pyrrolidine-containing structures. |

| (R)-DM-SEGPHOS-Ag(I) | α,β-Unsaturated pyrazolamide, Imino esters | Substituted pyrrolidine derivatives | Catalytic reaction proceeding in good yields. |

Intramolecular cyclization offers a direct route to the pyrrolidine ring from acyclic precursors. These reactions can be triggered through various mechanisms, including nucleophilic attack and radical cyclizations.

One effective method is the intramolecular Michael addition. For instance, substituted N-aryl-pyrrolidines can be prepared by first forming an amino nitrile from an aldehyde, an amine, and trimethylsilyl (B98337) cyanide. This intermediate then reacts with methyl acrylate in the presence of a tributylphosphine (B147548) (PBu₃) catalyst to induce cyclization.

Another approach involves the acid-promoted cyclization of N-carbamate-protected amino alcohols. Activation of the hydroxyl group with orthoesters facilitates the intramolecular attack by the carbamate (B1207046) nitrogen, yielding pyrrolidines in very good yields despite the reduced nucleophilicity of the nitrogen. A key-step in the enantioselective synthesis of the natural product Anisomycin involves the cyclization of an acyclic alcohol using sodium hydride (NaH) in dimethylformamide (DMF) to generate the Boc-protected pyrrolidine ring.

| Reaction Type | Precursor | Catalyst/Reagent | Key Features |

| Intramolecular Michael Addition | Amino nitrile and methyl acrylate | Tributylphosphine (PBu₃) | Forms substituted N-aryl-pyrrolidines in good yields. |

| Acid-Promoted Cyclization | N-carbamate-protected amino alcohol | Orthoesters | Efficiently forms various pyrrolidines. |

| Base-Mediated Cyclization | Acyclic alcohol | Sodium Hydride (NaH) | Key step in the enantioselective synthesis of Anisomycin. |

In line with the principles of sustainable chemistry, green approaches to pyrrolidine synthesis are gaining prominence. These methods focus on reducing waste, avoiding toxic reagents, and improving energy efficiency.

A notable green method is the one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids. This reaction proceeds under catalyst-free conditions at room temperature in an environmentally benign ethanol-water solvent mixture, producing novel polycyclic pyrrolidine-fused spirooxindoles in high yields without the need for column chromatography.

The use of reusable nanocatalysts also represents a significant green advancement. For example, L-proline functionalized manganese ferrite (B1171679) nanorods have been employed as a highly efficient and recyclable catalyst for the stereoselective synthesis of spiro-pyrrolidines via a one-pot, three-component 1,3-dipolar cycloaddition. This catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. Furthermore, alternative energy sources like microwave irradiation and ultrasound have been utilized to promote the synthesis of pyrrolidine derivatives, often leading to shorter reaction times and improved yields.

| Approach | Reaction | Conditions | Advantages |

| Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, α-amino acids | Catalyst-free, EtOH–H₂O, Room Temperature | Eco-friendly, high yields, no chromatography needed. |

| Nanocatalysis | Isatin, 5-arylidene thiazolidine-2,4-diones, amino acids | MCCFe₂O₄@L-proline MNRs, EtOH, 100 °C | Reusable catalyst, high diastereoselectivity, easy workup. |

| Ultrasound Irradiation | Keto carboxylic acids, primary amines, isocyanides | Ethanol, Room Temperature | Simple one-pot procedure, green solvent. |

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound scaffold is constructed, its chemical utility can be vastly expanded through derivatization and functionalization. These modifications target the pyrrolidine nitrogen and the ester group, allowing for the synthesis of a diverse library of compounds with tailored properties.

The secondary amine of the pyrrolidine ring is a key site for functionalization, acting as a nucleophile that can be readily modified. This allows for the introduction of a wide array of substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecule.

For example, in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), the pyrrolidine nitrogen was functionalized by introducing various aromatic rings. In other studies aimed at optimizing kinase inhibitors, the piperidine (B6355638) nitrogen (a related scaffold) was modified with groups such as methyl and isopropyl. Interestingly, it was found that reducing the basicity of the nitrogen by converting it to an amide did not eliminate biological activity, showcasing the tolerance of the scaffold for diverse functionalities. These modifications are crucial for exploring structure-activity relationships (SAR) and fine-tuning the properties of drug candidates.

| Modification | Reagents/Conditions | Resulting Functional Group | Purpose/Observation |

| N-Arylation | Introduction of aromatic rings | N-Aryl pyrrolidine | Synthesis of PARP inhibitors. |

| N-Alkylation | Methyl or Isopropyl halides | N-Methyl or N-Isopropyl pyrrolidine | Optimization of kinase inhibitors; N-Methyl led to a slight drop in potency. |

| N-Acylation | Acylating agents | N-Amide | Reduced basicity of nitrogen while retaining biological activity. |

The methyl ester group at the C-3 position of this compound serves as a versatile handle for a variety of chemical transformations. The most common of these is hydrolysis to the corresponding carboxylic acid. This reaction is typically catalyzed by either an acid or a base. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion, yielding a carboxylate salt which can be subsequently protonated to give the free carboxylic acid.

The resulting carboxylic acid or the initial ester can be converted into a range of other functional groups. Direct amidation, reacting the ester with an amine, is a key transformation for creating amide derivatives. This can be achieved through various catalytic methods, including the use of Lewis acids like iron(III) chloride (FeCl₃) or heterogeneous catalysts such as amorphous zirconia under continuous-flow conditions. Amides can also be formed from the carboxylic acid, although this often requires activation. The hydrolysis of amides back to the carboxylic acid is also possible but generally requires more vigorous conditions than ester hydrolysis.

| Transformation | Reagents/Catalyst | Product | Key Features |

| Ester Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Carboxylate salt / Carboxylic acid | Irreversible reaction that goes to completion. |

| Direct Amidation of Esters | Amine, FeCl₃ or Zirconium-oxide catalyst | Amide | Lewis acid or heterogeneous catalysis enables conversion of unactivated esters. |

| Amide Hydrolysis | Acid or Base | Carboxylic acid and amine/ammonia | Generally requires more forcing conditions than ester hydrolysis. |

Introduction of Diverse Substituents on the Pyrrolidine Ring

Alkyl and Aryl Substitutions

The incorporation of alkyl and aryl groups onto the pyrrolidine ring can significantly impact the lipophilicity, steric profile, and conformational preferences of the molecule, thereby influencing its interaction with biological targets. Several powerful strategies have emerged for the stereoselective introduction of these carbon-based substituents.

One prominent approach involves the asymmetric Michael addition to introduce alkyl groups. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. This method has been successfully applied to obtain 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess. nih.govacs.org

Palladium-catalyzed C(sp³)–H activation has also emerged as a powerful tool for the direct arylation of the pyrrolidine ring. This strategy allows for the formation of C-C bonds at positions that are traditionally difficult to functionalize. For example, the use of an aminoquinoline auxiliary at the C(3) position can direct the regio- and stereoselective C(4)-arylation of pyrrolidine derivatives. researchgate.net This method has been shown to be tolerant of various functional groups and provides access to cis-3,4-disubstituted pyrrolidines.

Furthermore, the synthesis of 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation to establish a stereogenic quaternary center, followed by a stereoretentive ring contraction. This methodology provides access to a variety of carbamate-protected 2,2-disubstituted pyrrolidines.

The reaction of 1,1-cyclopropanediesters with aldimines, generated in situ from aldehydes and primary amines, catalyzed by Yb(OTf)₃, offers another route to substituted pyrrolidines. This three-component reaction generally favors the formation of the cis-2,5-disubstituted products with high diastereoselectivity. organic-chemistry.org

Below is a table summarizing selected examples of alkyl and aryl substitutions on the pyrrolidine ring:

Table 1: Alkyl and Aryl Substitutions on the Pyrrolidine Ring

| Starting Material | Reagents and Conditions | Substituent | Position | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | Organocatalyst | Alkyl | 5 | High | nih.govacs.org |

| N-protected pyrrolidine-3-carboxamide | Aryl iodide, Pd(OAc)₂, PivOH, Ag₂CO₃, Toluene, reflux | Aryl | 4 | 40-48 | researchgate.net |

| Benzyloxy imide | Asymmetric allylic alkylation | Alkyl | 2,2 | High | Not specified |

| Aldehydes, Amines, 1,1-Cyclopropanediesters | Yb(OTf)₃ | Various | 2,5 | Good | organic-chemistry.org |

Halogenation

The introduction of halogen atoms onto the pyrrolidine ring is a valuable strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability. However, the direct and selective halogenation of the pyrrolidine ring of this compound can be challenging and often requires indirect methods or the use of specialized reagents.

The synthesis of fluorinated derivatives has garnered significant attention. While direct fluorination of the pyrrolidine ring is not straightforward, methods involving the use of electrophilic fluorinating agents on activated precursors have been developed. For instance, the electrophilic fluorination of enamines or silyl (B83357) enol ethers derived from pyrrolidin-3-one can provide access to α-fluorinated carbonyl compounds, which can then be further elaborated to the desired fluorinated pyrrolidine-3-carboxylate. nih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. wikipedia.org

Bromination of the pyrrolidine ring has been reported, although often on more complex, substituted systems. For example, the bromination of 1-methyl-2-phenylpyrrolidine (B1208226) with bromine in hot aqueous hydrobromic acid leads to a dibrominated product. nih.gov The Hell-Volhard-Zelinskii reaction provides a method for the α-bromination of carboxylic acids, which could potentially be applied to a derivative of this compound after hydrolysis of the ester and protection of the nitrogen. This reaction typically uses Br₂ and a catalytic amount of PBr₃.

The iodination of the pyrrolidine ring can be achieved through various methods. One approach involves the reaction of a carboxylic acid with iodine in the presence of a copper salt or in chlorosulfonic acid to yield α-iodocarboxylic acids. youtube.com For esters, conversion to an ester enolate using a strong base like lithium dialkylamide, followed by treatment with iodine, can afford α-iodoesters. youtube.com

The following table provides a summary of selected halogenation methods applicable to pyrrolidine derivatives:

Table 2: Halogenation of the Pyrrolidine Ring

| Starting Material/Precursor | Reagents and Conditions | Halogen | Position | Product Type | Reference |

|---|---|---|---|---|---|

| Enamine/Silyl enol ether of pyrrolidin-3-one | Pd(IV)-F complex | Fluorine | α to carbonyl | α-Fluoro carbonyl | nih.gov |

| 1-Methyl-2-phenylpyrrolidine | Br₂, aq. HBr, heat | Bromine | Multiple | Dibrominated pyrrolidine | nih.gov |

| Carboxylic acid | I₂, Cu(OCOCH₃)₂ or CuCl-CuCl₂ | Iodine | α | α-Iodocarboxylic acid | youtube.com |

| Carboxylic acid | I₂, Chlorosulfonic acid, heat | Iodine | α | α-Iodocarboxylic acid | youtube.com |

| Ester | Lithium dialkylamide, I₂ | Iodine | α | α-Iodoester | youtube.com |

Advanced Spectroscopic and Computational Characterization of S Methyl Pyrrolidine 3 Carboxylate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-Methyl pyrrolidine-3-carboxylate, confirming its functional groups, and verifying its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the methyl ester group. The protons on the pyrrolidine ring (at C2, C3, C4, and C5) would appear as complex multiplets due to spin-spin coupling. The proton attached to the chiral center (C3) would couple with the adjacent methylene protons (C2 and C4). The secondary amine (N-H) proton typically appears as a broad singlet. The methyl group of the ester function would present as a sharp singlet, typically in the range of 3.6-3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include the carbonyl carbon of the ester group (around 170-175 ppm), the carbons of the pyrrolidine ring (in the aliphatic region, typically 25-60 ppm), and the methyl carbon of the ester (around 50-55 ppm). wisc.edu The specific chemical shifts are influenced by the solvent and other experimental conditions.

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOCH₃ | ¹H | ~3.7 | Singlet |

| H3 (methine) | ¹H | ~3.0-3.3 | Multiplet |

| H2, H4, H5 (ring methylenes) | ¹H | ~2.8-3.5 | Multiplets |

| N-H | ¹H | Variable (broad) | Singlet |

| C=O (ester) | ¹³C | ~173 | - |

| -COOCH₃ | ¹³C | ~52 | - |

| C3 (methine) | ¹³C | ~45-50 | - |

| C2, C4, C5 (ring carbons) | ¹³C | ~25-60 | - |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₆H₁₁NO₂), the monoisotopic mass is 129.07898 Da. uni.lunih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural information. Common fragmentation pathways for amino esters include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, which is a characteristic fragmentation for amines. libretexts.org This could lead to the loss of the carbomethoxy group or fragmentation of the ring.

Loss of the Ester Group: Fragmentation often involves the loss of the methoxy group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da).

Ring Cleavage: The pyrrolidine ring can undergo fragmentation, leading to a series of smaller charged fragments. researchgate.net

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M+K]⁺ | 168.04214 |

| [M-H]⁻ | 128.07170 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Key vibrational modes include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl group.

C=O Stretch: A strong, sharp absorption band typically between 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond stretching of the ester.

N-H Bend: A band around 1500-1650 cm⁻¹ from the bending vibration of the N-H bond.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Moderate-Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography of its solid derivatives (e.g., hydrochloride salts or N-substituted analogs) provides unambiguous proof of its three-dimensional structure. mdpi.com This technique determines the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. mkuniversity.ac.in

For the pyrrolidine ring, crystallography can definitively establish its conformation, which is typically found in either an "envelope" or "twist" form. mkuniversity.ac.in Furthermore, the analysis reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the secondary amine and the ester carbonyl, which govern the supramolecular architecture. mdpi.commkuniversity.ac.in

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insights into the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed for several purposes: mkuniversity.ac.in

Geometry Optimization: To find the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Spectroscopic Prediction: To calculate theoretical IR vibrational frequencies and NMR chemical shifts. Comparing these computed spectra with experimental ones can aid in the assignment of signals. mkuniversity.ac.in

Electronic Properties: To determine properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the molecule's reactivity.

Conformational Analysis and Pseudorotation Dynamics

The five-membered pyrrolidine ring of this compound is not planar and exhibits significant conformational flexibility. This non-planarity is a critical determinant of its chemical reactivity and biological interactions. The ring can adopt a range of puckered conformations to minimize steric strain and torsional strain. The two most common, low-energy conformations are the "envelope" (or "twist") and "half-chair" (or "bend") forms.

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Conformation Type | Describes the overall pucker of the five-membered ring. | Twisted | researchgate.net |

| Key Torsion Angle | The torsion angle around a central C-C bond indicating the degree of twist. | 38.26 (15)° | researchgate.net |

| Substituent Position | The orientation of a substituent relative to the ring (axial or equatorial). | Equatorial | researchgate.net |

Non-Covalent Interactions and Crystal Packing Analysis

The solid-state structure and crystal packing of this compound are governed by a complex interplay of non-covalent interactions. These interactions, though individually weak, collectively dictate the three-dimensional arrangement of molecules in the crystal lattice. A combination of crystallographic analysis and computational methods is often used to understand these forces rsc.org.

Key non-covalent interactions that are expected to play a role include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor. These interactions, such as N-H···O or C-H···O, are highly directional and can link molecules into chains or layers rsc.org.

van der Waals Forces: These non-specific attractive and repulsive forces are crucial for dense packing in the crystal.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. For related substituted pyrrolidine structures, this analysis has shown the combined importance of various surface contacts, with H···H (42.3%), H···O/O···H (37.3%), and H⋯C/C⋯H (14.9%) contacts being the most significant researchgate.net. These analyses indicate that dispersive forces are a dominant contributor to stabilization researchgate.net. While various non-covalent forces contribute to crystal packing, specific studies often focus on the interplay between conventional hydrogen bonds and other less common interactions to understand their cooperative governance of molecular conformation and assembly rsc.org.

| Interaction Type | Description | Example | Reference |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom. | C-H···O, C-H···N | rsc.org |

| π-π Stacking | Attractive interaction between aromatic rings (not directly applicable but common in related structures). | Formation of dimers | researchgate.net |

| Hirshfeld Surface Contacts | Quantification of close intermolecular atomic contacts in the crystal. | H···H, H···O/O···H, H···C/C···H | researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the potential interactions of small molecules like this compound with biological targets, typically proteins acs.org. These in silico methods are fundamental in drug discovery and design acs.orgnih.gov.

Molecular Docking aims to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor acs.org. The process involves:

Preparation: Generating 3D structures of the ligand (this compound) and the target protein.

Docking: Placing the ligand into the active site of the protein using a search algorithm.

Scoring: Evaluating and ranking the resulting poses based on a scoring function that estimates the binding free energy. This helps identify the most likely binding mode plos.org.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation numerically solves Newton's equations of motion for all atoms in the system, revealing how the complex behaves in a simulated physiological environment. Key insights from MD simulations include:

Binding Stability: Assessing the stability of the docked pose by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time plos.org.

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.

Interaction Analysis: Identifying key amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the ligand throughout the simulation plos.org.

These computational approaches allow for the virtual screening of compound libraries and provide a detailed, atom-level understanding of molecular recognition, guiding the design of new, more potent molecules acs.orgnih.gov.

| Stage | Technique | Objective | Key Metrics/Outputs | Reference |

|---|---|---|---|---|

| 1 | Molecular Docking | Predict the binding pose and affinity of the ligand in the receptor's active site. | Docking Score (e.g., kcal/mol), Binding Pose | plos.orgmdpi.com |

| 2 | Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the ligand-receptor complex over time. | RMSD, RMSF, Hydrogen Bond Analysis | nih.govplos.org |

Applications of S Methyl Pyrrolidine 3 Carboxylate in Medicinal Chemistry and Pharmaceutical Research

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, and (S)-Methyl pyrrolidine-3-carboxylate serves as an essential starting material for a variety of drug candidates targeting numerous diseases. nih.govoist.jp Its inherent structural features are leveraged by medicinal chemists to develop novel therapeutic agents. The compound is a key intermediate for synthesizing molecules aimed at treating cancer, metabolic diseases, and disorders of the central nervous system. nih.govnih.gov

The pyrrolidine scaffold is integral to the development of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling, proliferation, and survival.

ERK1/2 Inhibitors: In the pursuit of novel inhibitors for Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway often dysregulated in cancer, derivatives of (S)-pyrrolidine have been systematically explored. For instance, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetic properties compared to the initial lead compound. This highlights the critical role of the stereospecific pyrrolidine core in optimizing drug candidates for oncology.

CDC7 Kinase Inhibitors: Cell Division Cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication and is considered a target for cancer therapy. nih.govnih.gov Research into Cdc7 inhibitors has led to the development of compounds based on pyrrole (B145914) and pyrrolopyridinone scaffolds. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in these specific findings, the prevalence of the pyrrolidine and related pyrrole core in potent Cdc7 inhibitors, such as 5-heteroaryl-3-carboxamido-2-substituted pyrroles, underscores the importance of this heterocyclic system in designing molecules for this target. nih.govacs.org The development of these inhibitors often involves building or modifying such heterocyclic cores to achieve high potency and selectivity. researchgate.net

DYRK Kinase Inhibitors: The Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family is implicated in neurological disorders and diabetes. nih.gov The development of selective DYRK1A inhibitors has involved the optimization of harmine-based compounds. In this context, analogues incorporating a pyrrolidine ring at the 1-position of the harmine (B1663883) structure have been synthesized and evaluated. These studies revealed that the substitution pattern on the pyrrolidine ring was highly sensitive for DYRK1A inhibition activity, with 2-substituted pyrrolidine analogues proving more potent than their 3-substituted counterparts. nih.gov This demonstrates the utility of the pyrrolidine scaffold, accessible from precursors like this compound, in fine-tuning inhibitor potency.

Table 1: Examples of Pyrrolidine-Containing Kinase Inhibitors

| Kinase Target | Scaffold/Derivative Class | Key Finding |

| ERK1/2 | 3(S)-thiomethyl pyrrolidine | Modification at the 3-position of the pyrrolidine led to an analog with significantly improved pharmacokinetic profile (rat AUC = 26 μM·h). |

| CDC7 | 5-heteroaryl-3-carboxamido-2-aryl pyrroles | A new chemical class of pyrrole-based inhibitors was identified, offering advantages in chemical diversification and synthetic simplification for anticancer therapy. nih.gov |

| DYRK1A | Harmine-pyrrolidine analogues | 2-Substituted pyrrolidine analogues were found to be more potent inhibitors of DYRK1A than 3-substituted analogues. nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.gov They function by preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP. nih.gov The pyrrolidine nucleus is a key structural element in several potent DPP-IV inhibitors. Vildagliptin is a prominent example of a cyanopyrrolidine-based DPP-IV inhibitor. The development of such drugs often involves pyrrolidine-based scaffolds, which are recognized as important components for this class of therapeutic agents. nih.gov The stereochemistry of the pyrrolidine ring is crucial for the binding and inhibitory activity against the DPP-IV enzyme.

The pyrrolidine scaffold is a significant component in the design of novel anticancer agents. researchgate.net Derivatives of (S)-pyrrolidine-3-carboxylic acid are used to create compounds with potent antiproliferative activities against various cancer cell lines. nih.gov

Research has focused on developing pyrrolidine-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. In one study, a series of novel pyrrolidine-carboxamide derivatives were synthesized and evaluated, with several compounds showing potent antiproliferative activity against lung, breast, and colon cancer cell lines. nih.gov For example, compound 7g from this series emerged as a particularly potent agent, exhibiting a mean IC₅₀ of 0.90 μM across the tested cell lines. nih.gov The pyrrolidine core serves as a central scaffold from which different chemical groups can be appended to optimize binding to therapeutic targets and enhance anticancer efficacy. nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a key role in regulating glucose and lipid metabolism. They are important drug targets for metabolic disorders like type 2 diabetes and dyslipidemia. Pyrrolidine derivatives have been successfully employed to develop potent PPAR agonists.

In one line of research, a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives were synthesized via 1,3-dipolar cycloadditions. Specific stereoisomers, namely the cis-3R,4S-configured compounds, were found to be potent dual agonists for both PPARα and PPARγ. This dual activity is highly desirable as it can simultaneously address dyslipidemia and improve glucose metabolism. The defined stereochemistry of the pyrrolidine ring, derived from chiral precursors, was essential for achieving this potent and selective agonistic activity.

The pyrrolidine ring is a foundational structure for many compounds targeting the central nervous system (CNS). nih.gov Its three-dimensional nature makes it ideal for creating molecules that can interact with the complex binding sites of CNS receptors and enzymes. nih.gov Pyrrolidine-based compounds are being investigated for the treatment of a range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as mental disorders. google.comgoogle.comscbt.com

For example, 3-pyrrolidine-indole derivatives have been explored as 5-HT₂-selective receptor modulators for the potential treatment of mental health conditions. scbt.com Furthermore, bicyclic pyrrolidine analogues have been identified as potent inhibitors of parasite growth with the ability to penetrate the CNS, making them candidates for treating infections like toxoplasmosis. acs.org The versatility of the pyrrolidine scaffold, originating from building blocks like this compound, allows for its incorporation into diverse molecular architectures aimed at modulating CNS targets. nih.govnih.gov

Role in Analogue Synthesis and Structure-Activity Relationship (SAR) Studies

This compound is an invaluable tool for conducting structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery where systematic modifications are made to a lead compound to understand how different chemical groups and their spatial orientations affect biological activity. researchgate.netmdpi.com The defined stereocenter and functional handles of this compound allow chemists to systematically synthesize a series of analogues to probe interactions with a biological target. mdpi.comrsc.org

For example, in the development of antagonists for the Endothelin-B (ETB) receptor, a series of pyrrolidine-3-carboxylic acid-based compounds were synthesized. nih.gov By systematically modifying substituents on the pyrrolidine core and the side chains attached to it, researchers could establish clear SAR. These studies revealed that replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group completely reversed receptor specificity from ETA to ETB. Further ortho-alkylation of the phenyl rings enhanced ETB affinity and selectivity. nih.gov Such detailed SAR studies, enabled by versatile building blocks like this compound, are fundamental to optimizing lead compounds into potent and selective drug candidates. mdpi.comrsc.org

Table 2: Summary of SAR Findings for Pyrrolidine Derivatives

| Target/Application | Lead Scaffold/Class | Key SAR Finding | Reference |

| NAAA Inhibition | Pyrrolidine amide derivatives | Conformationally flexible linkers increased inhibitory potency but reduced selectivity, while rigid linkers improved selectivity over FAAH. | rsc.orgrsc.org |

| Anticancer Activity | Pyrrolidine-carboxamides | Specific substitutions on the carboxamide moiety led to potent dual EGFR/CDK2 inhibition and significant antiproliferative effects. | nih.gov |

| ETB Receptor Antagonism | Pyrrolidine-3-carboxylic acid derivatives | Replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group reversed receptor selectivity from ETA to ETB. | nih.gov |

| AAC(6′)-Ib Inhibition | Pyrrolidine pentamine | Modifications at the R3, R4, and R5 positions showed varied effects, indicating potential for optimization, while alterations at R1 reduced activity. | mdpi.comnih.gov |

Rational Design of Pyrrolidine Derivatives

This compound is a valuable chiral building block in the rational design of novel pharmaceutical compounds. Its significance in medicinal chemistry stems from the pyrrolidine ring, a five-membered nitrogen heterocycle that is a common feature in many biologically active molecules. nih.gov The defined stereochemistry of the (S)-isomer is particularly crucial, as it allows for the precise construction of molecules with specific three-dimensional arrangements necessary for optimal interaction with biological targets like proteins and enzymes. vulcanchem.com

The pyrrolidine scaffold offers several advantages for drug design. Its non-planar, saturated structure provides a greater three-dimensional exploration of chemical space compared to flat, aromatic rings. nih.gov This "pseudorotation" of the ring allows for flexible yet defined conformations that can be fine-tuned to fit into the binding pockets of target proteins. nih.gov As an intermediate, this compound provides a foundational structure that medicinal chemists can systematically modify to develop new chemical entities with potential therapeutic properties, particularly for drugs targeting the central nervous system. vulcanchem.comchemimpex.com Its balanced lipophilicity and the presence of functional groups suitable for further chemical reactions make it an ideal starting point for creating libraries of compounds for screening. vulcanchem.com

Table 1: Role of this compound in Rational Drug Design

| Feature | Significance in Rational Design |

| Chiral Center | Allows for the synthesis of enantiomerically pure compounds, critical for specific interactions with biological targets. vulcanchem.com |

| Pyrrolidine Scaffold | Provides a 3D structure that can effectively explore pharmacophore space and improve binding selectivity. nih.gov |

| Functional Groups | The ester and amine groups serve as handles for chemical modification and the introduction of diverse substituents. |

| Intermediate Role | Acts as a key precursor in the multi-step synthesis of complex pharmaceutical molecules. vulcanchem.comchemimpex.com |

Exploration of Bioactive Pyrrolidine-3-carboxylic Acid Derivatives

The core structure of pyrrolidine-3-carboxylic acid is a fertile ground for discovering new bioactive agents. Research has shown that the stereochemistry and substitution pattern on the pyrrolidine ring are critical determinants of a molecule's biological activity and target selectivity. nih.gov The spatial orientation of different substituents can lead to vastly different pharmacological profiles due to altered binding modes with enantioselective proteins. nih.gov

For example, studies on antiestrogen (B12405530) benzopyran derivatives revealed that the orientation of a 3-R-methylpyrrolidine group was responsible for creating a pure estrogen receptor α (ERα) antagonist and selective ER degrader, a profile desirable for treating certain types of breast cancer. nih.gov In another instance, researchers synthesized a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives to act as potent agonists at peroxisome proliferator-activated receptors (PPARs). nih.gov Within this series, the cis-3R,4S-configured compounds demonstrated combined agonistic activity at both PPARα and PPARγ, which is beneficial for restoring glucose metabolism and improving dyslipidemia associated with type 2 diabetes. nih.gov These findings underscore the importance of stereospecific control in designing pyrrolidine-based therapeutics.

Table 2: Examples of Bioactive Pyrrolidine-3-carboxylic Acid Derivatives and Their Research Findings

| Derivative Class | Target | Research Finding |

| Antiestrogen Benzopyrans | Estrogen Receptor α (ERα) | A specific stereoisomer (3-R-methylpyrrolidine) promotes a pure antagonist profile. nih.gov |

| 4-Benzylpyrrolidine-3-carboxylic acids | PPARα and PPARγ | cis-3R,4S-configured derivatives show dual agonism, relevant for type 2 diabetes. nih.gov |

| Pyrrolidine with cis-4-CF₃ substituent | GRP40 Receptor | This substitution pattern endorses a pseudo-axial conformation, leading to full agonism. nih.gov |

Enhancing Drug Properties

Influence on Solubility and Bioavailability of APIs

The incorporation of the methyl pyrrolidine-3-carboxylate moiety can be a strategic approach to improving the physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility and bioavailability. chemimpex.com Poor aqueous solubility is a major challenge in pharmaceutical development, as an API must be in a dissolved state to be absorbed and exert its therapeutic effect. merckmillipore.com For both oral and parenteral formulations, achieving adequate solubility is critical. merckmillipore.com

The pyrrolidine structure contributes to enhancing the solubility of APIs. chemimpex.com While specific quantitative data for this compound is not detailed in the provided search results, related compounds like N-methyl pyrrolidone (NMP) have been shown to be highly effective solubilizers, increasing drug solubility by acting as both a cosolvent and a complexing agent. nih.gov The structural features of this compound—a polar amine and an ester group combined with a non-polar carbon backbone—suggest it can favorably interact with both water and lipophilic drug molecules, thereby improving the dissolution of the parent API in aqueous environments. This enhancement is crucial for effective drug formulation and can lead to improved absorption and bioavailability in the body. chemimpex.commerckmillipore.com

Applications in Agrochemical and Proteomics Research

The utility of this compound and its derivatives extends beyond pharmaceuticals into other areas of scientific research, notably agrochemicals and proteomics.

In agrochemical development, the compound serves as a key component in the formulation of more effective pesticides and herbicides. vulcanchem.comchemimpex.com Its incorporation into larger agrochemical molecules can enhance their efficacy, potentially by improving their stability, solubility, or biological activity at the target site in pests or weeds. vulcanchem.com This contributes to better crop protection and pest management strategies. vulcanchem.comchemimpex.com The development of more targeted agrochemicals can also lead to more environmentally sound pest control agents with reduced impact on non-target organisms. vulcanchem.com

In the field of proteomics, which involves the large-scale study of proteins, specific pyrrolidine derivatives are used as research tools. scbt.com For instance, cyanopyrrolidine inhibitors have been studied to understand enzyme-inhibitor interactions using mass spectrometry. nih.gov While the direct application of this compound in proteomics is not extensively detailed, its availability as a research-grade chemical indicates its role as a building block for creating probes or inhibitors for proteomics studies, such as chemoproteomics methods used in covalent drug discovery. scbt.comnih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure pyrrolidine (B122466) derivatives has spurred the development of innovative synthetic strategies that are not only efficient but also sustainable. Traditional methods for creating these structures can be time-consuming and complex. oist.jp Modern research, however, is shifting towards greener and more scalable processes.

A significant advancement is the use of organocatalysis in asymmetric reactions. For instance, researchers have developed organocatalytic enantioselective Michael addition reactions to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net One such method, employing readily available starting materials like enoates and nitroalkanes, achieves the synthesis in just two simple steps at low temperatures with high stereoselectivity. oist.jp This approach avoids the use of heavy metals, aligning with the principles of green chemistry.

Another promising avenue is the adoption of continuous flow protocols. A highly diastereoselective continuous flow system has been established for creating α-chiral pyrrolidine libraries. This method can produce various functionalized pyrrolidines in high yields (up to 87%) and with excellent diastereocontrol in as little as 150 seconds. rsc.org The scalability of this flow methodology has been demonstrated by the gram-scale synthesis of an intermediate for an opioid receptor antagonist, showcasing its potential for large-scale industrial applications with a throughput of 7.45 g/h. rsc.org These flow procedures offer a rapid, cost-effective, and scalable route to chiral α-substituted pyrrolidines. rsc.org

Key features of emerging sustainable synthetic routes are summarized below:

| Synthetic Strategy | Key Advantages | Example Application |

| Organocatalytic Michael Addition | High stereoselectivity, mild conditions, simple 2-step process, use of accessible starting materials. oist.jprsc.org | Synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess. rsc.orgresearchgate.net |

| Continuous Flow Protocol | Rapid reaction times (seconds), high yields, superior diastereocontrol, scalability. rsc.org | Gram-scale preparation of an intermediate for the κ-opioid receptor antagonist, Aticaprant. rsc.org |

| Reductive Processes | Utilizes common starting materials like proline. nih.gov | Reduction of proline using LiAlH₄ or LiBH₄ to produce (S)-prolinol, a precursor for drugs like Avanafil. nih.gov |

These advancements highlight a clear trend towards synthetic methods that are not only chemically efficient but also economically and environmentally viable, paving the way for broader access to complex pyrrolidine-based molecules.

Exploration of Novel Biological Activities of Pyrrolidine-3-carboxylate Derivatives

The inherent structural features of the pyrrolidine ring, such as its non-planarity and the stereogenicity of its carbon atoms, make it an attractive scaffold for interacting with biological targets. nih.govresearchgate.net This has led to the discovery of a wide spectrum of biological activities for pyrrolidine derivatives, extending far beyond their initial applications. Researchers are actively exploring new therapeutic areas for these versatile compounds. researchgate.netnih.gov

Recent studies have uncovered promising activities in several key areas:

Anticancer and Antimicrobial Activity: Novel 5-oxopyrrolidine derivatives have been synthesized and shown to possess potent anticancer activity against lung cancer cell lines (A549). mdpi.com Certain compounds in this class, particularly those with a 5-nitrothiophene substituent, also demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com

Metabolic Diseases: Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.gov These compounds have the potential to restore glucose metabolism and improve dyslipidemia, which are characteristic of type 2 diabetes. nih.gov

Central Nervous System Disorders: The pyrrolidine scaffold is a key component in compounds developed for neurological conditions. For example, certain pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties in preclinical models. nih.gov

Enzyme Inhibition: The pyrrolidine structure is a common feature in various enzyme inhibitors. oist.jp For instance, pyrrolidine-based molecules have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target for cancer therapy. nih.govnih.gov

The diverse biological activities of pyrrolidine derivatives are summarized in the table below.

| Biological Target/Activity | Pyrrolidine Derivative Class | Potential Therapeutic Application |

| Anticancer | 5-Oxopyrrolidine derivatives, Pyrrolidine-2,5-diones mdpi.comresearchgate.net | Lung cancer, Colorectal cancer mdpi.comresearchgate.net |

| Antimicrobial | 5-Oxopyrrolidine derivatives with nitrothiophene moieties mdpi.com | Infections caused by multidrug-resistant bacteria mdpi.com |

| Anticonvulsant | Pyrrolidine-2,5-dione derivatives nih.govresearchgate.net | Epilepsy nih.gov |

| Antidiabetic (PPARα/γ Agonists) | 4-Benzylpyrrolidine-3-carboxylic acids nih.gov | Type 2 Diabetes nih.gov |

| Enzyme Inhibition (PARP, DPP-IV) | Benzimidazole carboxamides with a pyrrolidine nucleus, Pyrrolidine sulfonamides nih.govnih.gov | Cancer, Type 2 Diabetes nih.govnih.gov |

| Anti-inflammatory | Pyrrolidine derivatives (general) nih.gov | Inflammatory disorders nih.gov |

The ability to finely tune the stereochemistry and substitution pattern of the pyrrolidine ring allows medicinal chemists to optimize interactions with specific biological targets, suggesting that the full therapeutic potential of these derivatives is still being uncovered. nih.govresearchgate.net

Advanced Computational Modeling for Drug Design and Mechanism Elucidation

The integration of advanced computational modeling has become a transformative force in drug discovery, enabling a more rational and efficient approach to designing novel therapeutics based on the pyrrolidine scaffold. frontiersin.orgstmjournals.com These in silico techniques allow researchers to predict how molecules will behave, interact with targets, and what their metabolic profiles might be, all before they are synthesized in the lab. researchgate.net This significantly reduces the time and cost associated with drug development. stmjournals.com

Key computational methods being applied to pyrrolidine derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, docking studies on pyrrolidin-2-one derivatives identified compounds with a higher predicted binding affinity to acetylcholinesterase (AChE), a key target in Alzheimer's disease, than the approved drug donepezil. researchgate.net Docking helps elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability. stmjournals.com For the aforementioned AChE inhibitors, 100-nanosecond MD simulations were used to confirm that the designed pyrrolidin-2-one derivatives could form stable complexes with the enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org A 3D-QSAR model was developed for pyrrolidin-2-one derivatives that could accurately predict their inhibitory activity against AChE, guiding the design of more potent compounds. researchgate.net

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This early-stage screening helps to eliminate candidates with poor drug-like properties, such as low oral absorption or potential toxicity, saving significant resources. researchgate.net

The synergy of these computational approaches provides a powerful platform for modern drug design. stmjournals.comeurekaselect.com

| Computational Technique | Application in Pyrrolidine Drug Design | Key Insights Gained |

| Molecular Docking | Predicting the binding mode and affinity of pyrrolidin-2-one derivatives to acetylcholinesterase. researchgate.net | Identification of compounds with potentially superior binding scores compared to existing drugs. researchgate.net |

| Molecular Dynamics (MD) | Assessing the stability of the pyrrolidine-inhibitor and target-enzyme complex over time. researchgate.net | Confirmation of stable binding interactions for promising lead compounds. researchgate.net |

| QSAR Modeling | Predicting the inhibitory concentration (IC₅₀) of new pyrrolidine designs based on their structure. researchgate.net | Prioritization of synthetic targets with high predicted potency. researchgate.net |

| ADMET Prediction | Evaluating drug-like properties, CNS activity, and potential for HERG blockade. researchgate.net | Early identification of candidates with favorable pharmacokinetic and safety profiles. researchgate.net |

By harnessing these computational tools, researchers can move beyond trial-and-error and adopt a more targeted strategy, ultimately accelerating the journey from initial concept to a viable drug candidate.

Integration with High-Throughput Screening and Combinatorial Chemistry

To rapidly explore the vast chemical space around the pyrrolidine scaffold, researchers are increasingly integrating combinatorial chemistry with high-throughput screening (HTS). nih.gov This combination allows for the synthesis and evaluation of massive libraries of related compounds simultaneously, dramatically accelerating the pace of drug discovery. mdpi.com

A powerful example of this integration is the use of encoded combinatorial chemistry. In one landmark study, a library of highly functionalized mercaptoacyl pyrrolidines was prepared on a beaded polymeric support. pnas.orgnih.gov Each bead contained a unique pyrrolidine compound along with an oligomeric "tag" that encoded its specific chemical history. nih.gov After screening the entire library for activity against angiotensin-converting enzyme (ACE), a key blood pressure regulator, the tags on the most active beads were decoded to reveal the structures of the potent inhibitors. nih.gov

This encoded screening strategy proved to be highly efficient, yielding several key benefits:

Efficiency and Speed: An entire library can be prepared and screened in a single cycle, a significant advantage over traditional methods that require iterative synthesis and testing of sub-libraries. nih.gov

Rich Data Generation: The single-bead screening approach provides a wealth of structure-activity relationship (SAR) data from a single experiment, identifying multiple active structures and their relative potencies. nih.gov

Discovery of Potent Leads: The screening identified novel pyrrolidine-based ACE inhibitors, with the most potent having a Kᵢ of 160 pM, making it approximately three times more active than the established drug captopril (B1668294) in the same assay. pnas.orgnih.gov

Material Conservation: The entire screening process used less than 30 mg of the beaded library, leaving ample material for screening against other biological targets. nih.gov

The construction of compound libraries, whether for HTS or other discovery efforts, is a central theme. An α-chiral pyrrolidine library was successfully established using a rapid and scalable continuous flow protocol, demonstrating how modern synthesis can feed the HTS pipeline. rsc.org While HTS of natural product libraries presents unique challenges in automation and preparation, it remains a valuable source of novel antibacterial agents. mdpi.com The integration of these technologies allows for a systematic and rapid exploration of how different functional groups and stereochemistries on the pyrrolidine ring impact biological activity, providing a powerful engine for lead discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-methyl pyrrolidine-3-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Methodology : Multi-step synthesis typically involves ring-closing metathesis or condensation reactions. For example, chiral pool synthesis starting from L-proline derivatives can preserve stereochemistry. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used under reflux, with catalysts such as DCC (dicyclohexylcarbodiimide) to activate carboxyl groups .

- Key Parameters : Temperature control (0–25°C) and anhydrous conditions are critical to minimize racemization. Chiral HPLC or polarimetry should confirm enantiomeric excess (>98%) .

Q. How can NMR and X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

- Methodology :

- NMR : Use 2D NOESY to identify spatial proximity between the methyl ester and pyrrolidine protons. Coupling constants () in H NMR can indicate ring puckering .

- X-ray Crystallography : Refinement via SHELXL or WinGX provides absolute configuration validation. Mercury CSD aids in comparing bond lengths/angles with analogous structures (e.g., ethyl pyrrolidine-3-carboxylate derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Enzyme Inhibition : Test against prolyl oligopeptidase (POP) or dopamine receptors using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). IC values correlate with substituent electronic effects .

- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective potential .

Advanced Research Questions

Q. How does the stereochemical orientation of the methyl ester group influence pharmacokinetic properties?

- Methodology : Compare (S)- and (R)-enantiomers via:

- LogP Measurements : Shake-flask method with octanol/water partitioning. The (S)-enantiomer often exhibits lower lipophilicity due to steric hindrance .

- Metabolic Stability : Incubate with liver microsomes; LC-MS quantifies parent compound degradation. The trifluoromethyl group in analogs enhances stability .

Q. How can computational modeling predict conformational stability of the pyrrolidine ring under physiological conditions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess puckering (Cremer-Pople parameters: , , ) .

- MD Simulations : Simulate solvation in water/ethanol mixtures (GROMACS) to evaluate ring flexibility and hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents, and temperatures systematically. Pareto charts identify critical factors .

- Scale-Up Analysis : Compare batch vs. continuous flow synthesis; microreactors often improve yield by 15–20% due to better mixing .

Q. How does ring puckering affect binding affinity to biological targets?

- Methodology :

- Crystallographic Analysis : Compare ligand-bound vs. unbound states using PDB structures. Mercury CSD’s packing similarity tool quantifies conformational changes .

- SAR Studies : Synthesize analogs with locked conformations (e.g., spirocyclic derivatives) and measure via SPR .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|